Dihydro-2H-pyran-4,4(3H)-dicarbonitrile
Overview
Description
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile is an organic compound belonging to the pyran family. Pyrans are heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and five carbon atoms. This particular compound is notable for its two nitrile groups attached to the fourth carbon atom in the ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-2H-pyran-4,4(3H)-dicarbonitrile typically involves the reaction of tetrahydropyran-4,4-dicarboxylic acid diethyl ester with sodium cyanide in the presence of lithium iodide and N,N-dimethylformamide. The reaction is carried out at elevated temperatures (130-140°C) for an extended period (up to 25 hours) to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted pyrans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which dihydro-2H-pyran-4,4(3H)-dicarbonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-4,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of nitriles.
Diethyl tetrahydropyran-4,4-dicarboxylate: An ester derivative with similar reactivity.
Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate: Contains formyl and carboxylate groups, offering different reactivity profiles.
Uniqueness
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile is unique due to its dual nitrile groups, which provide distinct reactivity compared to similar compounds
Properties
IUPAC Name |
oxane-4,4-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWZQQPETNQTFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561428 | |
Record name | Oxane-4,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111511-90-1 | |
Record name | Tetrahydro-4H-pyran-4,4-dicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111511-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxane-4,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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